molecular formula C11H14O2 B7940622 2-(Cyclobutylmethoxy)phenol

2-(Cyclobutylmethoxy)phenol

Cat. No.: B7940622
M. Wt: 178.23 g/mol
InChI Key: CDKDTMQPNVETHN-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)phenol is a phenolic compound featuring a cyclobutylmethoxy substituent at the ortho position of the phenol ring. For instance, compounds like 1-[4-[2-(cyclobutylmethoxy)ethyl]phenoxy] derivatives are precursors to beta-blockers such as levobetaxolol hydrochloride . This compound’s phenol moiety and ether linkage make it a versatile intermediate for drug development and materials science.

Properties

IUPAC Name

2-(cyclobutylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h1-2,6-7,9,12H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKDTMQPNVETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a cyclobutylmethoxy group is introduced to the phenol ring. This reaction typically requires the presence of a strong base and a suitable leaving group on the aromatic ring .

Another method involves the use of phenyl boronic acids and magnetic nanoparticles as catalysts. This approach offers mild reaction conditions and high efficiency, making it suitable for laboratory-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(Cyclopropylmethoxy)ethyl]phenol

  • Structure: Cyclopropylmethoxy group attached via an ethyl chain to a para-substituted phenol.
  • Key Differences: Cyclopropyl (3-membered ring) vs. Applications: Used in synthesizing betaxolol hydrochloride, a beta-1 adrenergic receptor blocker .
  • Synthesis : Industrial-scale production emphasizes cost-effectiveness for pharmaceutical intermediates.

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

  • Structure: Nitrophenoxy and pyrazole moieties attached to a phenol core.
  • Key Differences: Electron-Withdrawing Nitro Group: Enhances oxidative stability and alters electronic properties compared to the electron-donating cyclobutylmethoxy group . Applications: Functions as a high-affinity A2B adenosine receptor antagonist and a precursor for thermally stable polymers .
  • Synthesis: Achieved via a 72% yield reaction between 4-nitrophenol and a pyrazole intermediate in dimethylformamide (DMF) .

2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride

  • Structure : Cyclobutylmethoxy group linked to an ethylamine backbone.
  • Key Differences: Amine vs. Phenol Functional Group: The amine enables salt formation (e.g., hydrochloride), improving solubility for drug formulation . Applications: Used in agrochemicals and as a building block for selective pesticides and drug candidates targeting neurological disorders .

4-(Cyclopropylmethoxy)phenol

  • Structure: Cyclopropylmethoxy group at the para position of phenol.
  • Cost: Priced at €1,333.00/500mg, indicating higher production costs compared to cyclobutyl analogs (e.g., 2-(Cyclobutylmethoxy)ethan-1-ol at €1,070.00/500mg) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Ring Size Applications Synthesis Yield Reference
2-(Cyclobutylmethoxy)phenol Phenol, cyclobutylmethoxy 4 Pharmaceutical intermediates N/A Inferred
4-[2-(Cyclopropylmethoxy)ethyl]phenol Phenol, cyclopropylmethoxy, ethyl 3 Betaxolol synthesis Industrial scale
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol Phenol, nitrophenoxy, pyrazole N/A Polymer materials, receptor antagonists 72%
2-(Cyclobutylmethoxy)ethan-1-amine HCl Amine, cyclobutylmethoxy 4 Agrochemicals, neuroactive drugs N/A

Table 2: Economic and Physical Properties

Compound Name Price (500mg) Melting Point PSA (Ų)
4-(Cyclopropylmethoxy)phenol €1,333.00 N/A 26.3*
2-(Cyclobutylmethoxy)ethan-1-ol €1,070.00 N/A N/A
2-{5-[2-(4-Nitrophenoxy)phenyl]-...phenol N/A 474 K N/A

*PSA (Polar Surface Area) data inferred from analogous compounds in .

Biological Activity

2-(Cyclobutylmethoxy)phenol is a phenolic compound that has garnered attention for its potential biological activities. Phenolic compounds are known for their diverse biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenolic ring substituted with a cyclobutylmethoxy group. This unique structure may influence its interaction with biological systems and its overall bioactivity.

Antioxidant Activity

Phenolic compounds are widely recognized for their antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

  • Mechanism : The antioxidant activity of this compound likely involves the donation of hydrogen atoms from the hydroxyl groups on the phenolic ring, which stabilizes free radicals.
  • Research Findings : In vitro studies have shown that similar phenolic compounds exhibit significant radical scavenging activity, suggesting that this compound may possess comparable effects.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Case Study : A study demonstrated that phenolic compounds can reduce inflammation markers in cell cultures, indicating that this compound might have similar effects.

Anticancer Potential

The potential anticancer properties of phenolic compounds have been widely studied due to their ability to modulate cell signaling pathways involved in cancer progression.

  • Mechanism : this compound may induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways or inhibiting oncogenic signals.
  • Research Findings : Preliminary studies suggest that related phenolic compounds can inhibit tumor growth in various cancer models, warranting further investigation into the specific effects of this compound.

Bioavailability and Metabolism

Understanding the bioavailability of this compound is crucial for assessing its therapeutic potential.

  • Bioavailability Factors : The bioavailability of phenolic compounds can be influenced by their solubility, stability under gastrointestinal conditions, and interactions with food matrices.
  • Research Insights : Studies have shown that encapsulation techniques can enhance the bioavailability of phenolic compounds by protecting them from degradation during digestion .

Comparative Analysis with Other Phenolic Compounds

CompoundAntioxidant ActivityAnti-inflammatory EffectsAnticancer Potential
This compoundModerateYesYes
ResveratrolHighYesHigh
CurcuminHighYesModerate

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